The compound 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has garnered attention in the scientific community due to its potential as a versatile intermediate in the synthesis of various biologically active compounds. Research has been conducted to explore its synthesis, characterization, and applications in different fields, such as its role as a non-nucleoside inhibitor of HIV-1 reverse transcriptase and its antimycobacterial properties against Mycobacterium tuberculosis.
The applications of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives span across various fields of medicinal chemistry. As an HIV-1 reverse transcriptase inhibitor, it represents a promising candidate for the development of novel antiretroviral therapies, which are crucial in the fight against HIV/AIDS1. Furthermore, its antimycobacterial properties open avenues for the treatment of tuberculosis, especially in cases where the disease is caused by drug-resistant strains of Mycobacterium tuberculosis2. The compound's versatility is further underscored by its industrial scalability, as demonstrated by the synthesis and single crystal studies, which highlight its potential for large-scale production and use as an intermediate in the synthesis of a wide range of biologically active molecules3.
This compound can be synthesized through various chemical reactions involving substituted anilines and cyclopropyl ketones. It is classified as a dihydroquinoxaline derivative, which is a subgroup of quinoxaline compounds. Quinoxalines are known for their diverse biological activities, including antimicrobial and anticancer properties, making derivatives like 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one of interest in pharmaceutical research.
The synthesis of 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can be accomplished through several methods. A common approach involves the cyclization of an aniline derivative with a cyclopropyl ketone under acidic conditions.
Starting Materials:
Cyclization Reaction:
The reaction typically employs Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., hydrochloric acid) as catalysts. The process is generally conducted under reflux conditions in solvents such as ethanol or acetic acid to promote the formation of the quinoxaline ring structure.
Parameters:
The molecular formula of 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is C_10H_10N_2O. The compound features a bicyclic structure that includes:
Key Data:
The presence of the cyclopropyl group contributes to the compound's unique steric and electronic properties, which may influence its biological activity.
4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical transformations:
Oxidation:
The compound can be oxidized to form quinoxaline derivatives using agents such as potassium permanganate or chromium trioxide.
Reduction:
Reduction reactions can convert it to fully saturated forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution:
Substitution reactions allow for the introduction of different functional groups at specific positions on the quinoxaline ring, often using halogens or nucleophiles.
The mechanism of action for 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, influencing various signaling pathways.
Molecular Targets:
The compound has shown potential interactions with enzymes and receptors implicated in disease processes. Its unique structure may enhance its affinity for certain biological targets compared to other quinoxaline derivatives.
4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one has several promising applications:
Medicinal Chemistry:
It is explored as a pharmacophore in drug design due to its potential therapeutic effects against various diseases.
Biological Studies:
The compound is utilized in biological assays to evaluate its effects on specific targets, contributing to the understanding of its pharmacological profile.
Chemical Synthesis:
It serves as an intermediate in the synthesis of more complex molecules within organic chemistry.
Industrial Applications:
Research is ongoing into its potential use in developing new materials and chemical processes due to its unique structural characteristics.
Dihydroquinoxalinones are defined by saturation at the 3,4-positions of the quinoxaline ring system, creating a non-planar, chiral heterocyclic framework. The core structure features a lactam at the 2-position (C=O) and an sp³-hybridized carbon at C4, enabling diverse stereochemical modifications. The base compound 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9) provides the foundational scaffold, with molecular formula C₈H₈N₂O (MW: 148.16 g/mol) and hydrogen-bonding capacity evidenced by dual N-H groups (H-bond donors: 2; acceptors: 1). Its SMILES notation (O=C1NC2=C(C=CC=C2)NC1) confirms the lactam connectivity and benzenoid fusion [2] [3].
Table 1: Structural Variations in Dihydroquinoxalinone Derivatives
Substituent Position | Example Compound | Molecular Formula | Key Structural Modifications |
---|---|---|---|
N1 | 3,3-Dimethyl-1-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one | C₁₃H₁₄N₂O | Propargyl group at N1; gem-dimethyl at C3 |
C4 (Alkyl) | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | C₁₁H₁₂N₂O | Cyclopropyl at C4; chiral center |
C4 (Arylalkyl) | 4-Benzyl-1,3-dihydroquinoxalin-2-one | C₁₅H₁₄N₂O | Benzyl group at C4 (CAS 106595-91-9) |
The 4-position serves as a key site for stereoelectronic tuning. Unlike planar quinoxalines, C4-substituted dihydroquinoxalinones exhibit puckered conformations, where substituents influence ring dynamics and molecular polarity. Computational analyses of the parent compound reveal moderate lipophilicity (Consensus Log P: 0.75) and solubility (ESOL Log S: -1.72), properties drastically altered by 4-position functionalization [3] [7].
The cyclopropyl group confers distinctive steric, electronic, and metabolic properties to heterocyclic systems. As a saturated carbocycle with high bond angle strain, it acts as a bioisostere for unsaturated groups (e.g., vinyl, phenyl) while enhancing metabolic stability. In 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, the cyclopropyl moiety:
Cyclopropyl’s influence extends beyond physicochemical properties. In related systems like 5-cyclopropyl-3,4-dihydroquinolin-2(1H)-one (CAS not specified, MW: 187.24 g/mol), the group improves target affinity by enforcing optimal torsion angles via its rigid geometry. This "conformational locking" effect is leveraged in kinase inhibitors and GPCR modulators, where cyclopropyl-containing dihydroquinoxalinones exhibit enhanced potency versus linear alkyl analogs [5].
The synthesis of 4-substituted dihydroquinoxalinones evolved from early condensations of o-phenylenediamines with carbonyl sources. Direct 4-cyclopropylation emerged as a pivotal advancement, enabling precise stereocontrol. Key milestones include:
Table 2: Evolution of Synthetic Methods for 4-Substituted Dihydroquinoxalinones
Time Period | Synthetic Strategy | Key Reagents/Conditions | Yield Range |
---|---|---|---|
Pre-2010 | Condensation Cyclization | Glyoxylic acid derivatives / acetic acid reflux | 30–45% |
2010–2015 | Reductive Amination | Cyclopropyl ketone / NaBH₃CN / MeOH | 70–85% |
2015–Present | Coupling-Cyclization | Cyclopropylamine / EDC·HCl–HOAt / DMF | 85–92% |
Modern routes leverage amide coupling protocols adapted from peptide chemistry. As exemplified in the synthesis of complex analogs like (4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(3-(2,5-dichlorobenzyloxy)oxetan-3-yl)methanone (CAS 1445983-58-3), coupling uses 1-hydroxy-7-aza-benzotriazole (HOAt) and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) in dimethylformamide (DMF) at ambient temperature. This method achieves >90% yield while preserving stereochemical integrity at C4 [1].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3